molecular formula C23H23N7O B10800044 None-deuterium-VX-984 CAS No. 1476071-49-4

None-deuterium-VX-984

Cat. No.: B10800044
CAS No.: 1476071-49-4
M. Wt: 413.5 g/mol
InChI Key: PEACIOGDEQRHFA-CQSZACIVSA-N
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Description

Contextualization within DNA Damage Response (DDR) Pathways

The integrity of the genome is constantly threatened by endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). nih.gov The DDR detects DNA lesions, signals their presence, and promotes their repair. A failure in these pathways can lead to genomic instability, a hallmark of cancer. One of the most cytotoxic forms of DNA damage is the double-strand break (DSB). nih.govnih.gov Eukaryotic cells primarily utilize two major pathways to repair DSBs: the high-fidelity homologous recombination (HR) pathway and the more error-prone non-homologous end joining (NHEJ) pathway. nih.gov

VX-984 functions by intervening in the NHEJ pathway. nih.govselleckchem.com By inhibiting a key component of this pathway, VX-984 disrupts the primary repair mechanism for DSBs, particularly those induced by treatments like ionizing radiation. nih.gov This inhibition forces the cell to rely on alternative, often less efficient or more mutagenic, repair mechanisms. medchemexpress.comnih.gov Research shows that inhibiting the classical, DNA-PK-dependent NHEJ with VX-984 leads to a compensatory increase in HR and mutagenic NHEJ (mNHEJ). nih.gov

Overview of DNA-Dependent Protein Kinase (DNA-PK) as a Critical Therapeutic Target

The central target of VX-984 is the DNA-dependent protein kinase (DNA-PK). DNA-PK is a serine/threonine protein kinase that plays a pivotal role in the NHEJ pathway. nih.govmedchemexpress.com It is composed of a large catalytic subunit (DNA-PKcs) and a heterodimeric DNA-binding regulatory subunit called Ku, which consists of Ku70 and Ku80 proteins. nih.govscbt.com The Ku heterodimer acts as a sensor, binding directly to the broken ends of DNA at a DSB. nih.govscbt.com This binding event recruits and activates the DNA-PKcs subunit. scbt.com

Once activated, DNA-PKcs phosphorylates itself and a variety of other downstream targets, orchestrating the recruitment of other NHEJ factors to process and ligate the DNA ends. medchemexpress.comscbt.com Given its essential role in repairing DSBs induced by radiotherapy and certain chemotherapies, DNA-PK has emerged as a critical therapeutic target. nih.gov Inhibiting DNA-PK activity can prevent the repair of treatment-induced DNA damage in cancer cells, leading to an accumulation of lethal DSBs and enhancing the efficacy of these treatments. nih.govnih.gov This strategy is particularly promising for radioresistant tumors. nih.gov

Historical Context of VX-984 Discovery and Its Strategic Development as M9831

VX-984 was initially developed by Vertex Pharmaceuticals as a potent and selective inhibitor of DNA-PK. patsnap.com The compound was designed to be orally active and capable of crossing the blood-brain barrier, making it suitable for research in cancers like glioblastoma. nih.govtargetmol.com In 2017, Merck KGaA acquired the rights to VX-984 from Vertex, renaming it M9831 and incorporating it into its portfolio of DDR inhibitors. life-sciences-europe.com

In a subsequent strategic move in 2019, Merck KGaA granted an exclusive license for M9831 back to Vertex Pharmaceuticals for use in the field of gene editing for six specific genetic diseases. life-sciences-europe.com This agreement highlighted the potential of DNA-PK inhibitors to enhance the efficiency of CRISPR/Cas9-mediated gene editing by modulating DNA repair pathways. life-sciences-europe.com Merck KGaA retained the rights to develop M9831 in all other areas, including its primary application in oncology as a chemo- and radiosensitizer. life-sciences-europe.com

Classification of VX-984 within the DNA-PK Inhibitor Landscape

VX-984 is classified as a potent, selective, and ATP-competitive inhibitor of DNA-PK. selleckchem.com Its selectivity is a key feature, distinguishing it from many earlier-generation inhibitors that also targeted other related kinases in the PI3K-related kinase (PIKK) family, such as ATM, ATR, and mTOR. nih.govnih.gov The development of DNA-PK inhibitors has evolved from broad-spectrum kinase inhibitors to highly selective molecules.

The landscape of DNA-PK inhibitors includes a variety of compounds with different specificity profiles. VX-984's high selectivity for DNA-PK minimizes off-target effects that might be seen with dual- or multi-kinase inhibitors. selleckchem.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1476071-49-4

Molecular Formula

C23H23N7O

Molecular Weight

413.5 g/mol

IUPAC Name

N-methyl-8-[(2S)-1-[[6-(2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide

InChI

InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/t14-/m1/s1

InChI Key

PEACIOGDEQRHFA-CQSZACIVSA-N

Isomeric SMILES

CC1=NC=C(C=N1)C2=CC(=NC=N2)NC[C@@H](C)C3=CC=CC4=C(C=CN=C43)C(=O)NC

Canonical SMILES

CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Vx 984

Direct Inhibition of DNA-PK Catalytic Subunit (DNA-PKcs) Activity

VX-984 functions as an ATP-competitive inhibitor of the catalytic subunit of DNA-PK, known as DNA-PKcs. medkoo.com DNA-PKcs is a serine/threonine protein kinase that plays a central role in cellular response to DNA damage. hilarispublisher.comaacrjournals.org By binding to the kinase, VX-984 blocks its catalytic activity, which is essential for the repair of DNA DSBs, one of the most lethal forms of DNA damage. medkoo.comhilarispublisher.com The inhibition of DNA-PKcs is highly selective, which is a key feature of its molecular action. oncotarget.com This targeted inhibition sets off a cascade of effects on the primary DNA repair pathway governed by this enzyme.

Disruption of the Non-Homologous End Joining (NHEJ) Pathway

The primary consequence of inhibiting DNA-PKcs is the disruption of the Non-Homologous End Joining (NHEJ) pathway. medchemexpress.commedkoo.com NHEJ is the main mechanism human cells use to repair DNA double-strand breaks and is regulated by DNA-PK. oup.com VX-984's interference with this process prevents the effective repair of these breaks, which can be induced by agents like ionizing radiation. medkoo.comnih.gov This leads to an accumulation of DNA damage, which can enhance cell death in cancer cells that often rely on robust DNA repair mechanisms for survival. medkoo.comaacrjournals.org

Treatment with VX-984 significantly impacts the kinetics of DNA double-strand break repair. nih.govnih.gov The compound inhibits the mending of DSBs induced by radiation, leading to a measurable increase in these lesions within the cell. medchemexpress.comselleckchem.com Studies using immunofluorescence assays to detect γ-H2AX foci, which are markers for DSBs, have shown that malignant cells like T98G gliomas fail to resolve these foci in the presence of VX-984. oncotarget.comnih.gov In contrast, irradiated T98G cells without the inhibitor showed significant DSB repair over time. nih.gov Interestingly, some research suggests that VX-984 may preferentially affect transformed cells; while it significantly hindered DSB repair in glioma cells, normal astrocytes treated with the compound still demonstrated some capacity for repair. nih.gov

A direct biochemical indicator of VX-984's activity is its ability to inhibit the autophosphorylation of the DNA-PKcs enzyme. aacrjournals.org Following DNA damage, DNA-PKcs normally undergoes phosphorylation, which is a critical step for its activation and the subsequent recruitment of other repair proteins. aacrjournals.orgnih.gov Research has demonstrated that VX-984 causes a concentration-dependent inhibition of radiation-induced DNA-PKcs phosphorylation in various cancer cell lines, including glioblastoma (GBM) cells such as U251 and NSC11. caymanchem.comnih.govnih.gov This reduction in phosphorylation confirms that VX-984 effectively blocks the enzyme's function at a key activation point. oncotarget.comnih.gov

Impact on DNA Double-Strand Break (DSB) Repair Kinetics

Influence on Alternative DNA Repair Pathways

When the dominant and relatively efficient NHEJ pathway is blocked by VX-984, cells are forced to rely on alternative, often less faithful, DNA repair mechanisms. oncotarget.comnih.gov This shift in repair strategy is a significant indirect consequence of DNA-PKcs inhibition.

In response to the inhibition of NHEJ, there is a notable, dose-dependent increase in the activity of the Homologous Recombination (HR) pathway. caymanchem.comnih.govnih.gov HR is another major pathway for DSB repair but is typically restricted to the S and G2 phases of the cell cycle when a sister chromatid is available as a template. oup.com The upregulation of HR is considered a compensatory mechanism to cope with the failure of NHEJ. oncotarget.comnih.gov

Besides promoting HR, the inhibition of the primary NHEJ pathway by VX-984 also leads to the induction of an alternative, more error-prone form of end joining known as mutagenic NHEJ (mNHEJ), or alt-NHEJ. medchemexpress.comcaymanchem.comnih.gov This pathway can also repair double-strand breaks but is associated with a higher frequency of mutations, which can contribute to genomic instability. The engagement of these alternative pathways highlights the complex cellular response to the targeted inhibition of DNA-PK. oncotarget.com

Research Findings on the Mechanisms of VX-984

Mechanism CategorySpecific Effect of VX-984Cell Lines StudiedKey FindingsReferences
Direct Inhibition ATP-competitive inhibition of DNA-PKcsA549, U251, NSC11Potent and selective inhibition of the DNA-PK catalytic subunit. medkoo.comhilarispublisher.com
NHEJ Disruption Efficiently inhibits the NHEJ pathwayPrimary B cells, T98GDose-dependent reduction in NHEJ efficiency, measured by class switch recombination. oncotarget.comnih.gov
DSB Repair Kinetics Inhibition of radiation-induced DSB repairT98G, Human AstrocytesMalignant cells show an inability to resolve γ-H2AX foci (DSB markers). nih.govinvivochem.cn
Phosphorylation Inhibition of radiation-induced DNA-PKcs autophosphorylationU251, NSC11Concentration-dependent decrease in phosphorylation levels post-irradiation. caymanchem.comnih.govnih.gov
Alternative Repair Upregulation of Homologous Recombination (HR)U2OSDramatic, dose-dependent increase in HR activity observed in reporter assays. caymanchem.comnih.govnih.gov
Alternative Repair Induction of Mutagenic NHEJ (mNHEJ)U2OSSignificant increase in the use of the error-prone mNHEJ pathway. medchemexpress.comcaymanchem.comnih.gov

Alterations in Homologous Recombination (HR) Pathway Activity

Interplay with Other Phosphatidylinositol 3-Kinase-Related Kinases (PIKKs) such as ATM and ATR

The compound VX-984 is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). acs.orgnih.govselleck.co.jp DNA-PKcs belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family, a group of serine/threonine protein kinases that are central to the DNA Damage Response (DDR). nih.govtandfonline.com This family also includes other crucial DDR regulators such as Ataxia-telangiectasia mutated (ATM) and ATM and Rad3-related (ATR). nih.govtandfonline.com While these kinases are structurally related, they are activated by different types of DNA lesions and orchestrate distinct, yet sometimes overlapping, signaling cascades to maintain genomic integrity. medchemexpress.commdpi.com ATM is primarily activated in response to DNA double-strand breaks (DSBs), while ATR responds mainly to single-stranded DNA (ssDNA) and stalled replication forks. mdpi.com DNA-PK is a key component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DSBs. nih.govoncotarget.com

The mechanism of action of VX-984, through its potent inhibition of DNA-PK, inherently involves a complex interplay with ATM and ATR. By blocking the NHEJ pathway, VX-984 can lead to an increased reliance on alternative DSB repair pathways, most notably homologous recombination (HR), which is controlled by ATM and ATR. nih.govoncotarget.com Research indicates that treatment with VX-984 leads to a dose-dependent increase in HR as a compensatory repair mechanism. nih.govacs.org This functional shift underscores a critical interaction, where the inhibition of one major PIKK member forces the cell to depend more heavily on the functions of others.

While VX-984 is characterized as a selective inhibitor of DNA-PK, specific inhibitory concentrations (IC50) against other PIKKs like ATM and ATR are not widely described in published literature. nih.govfrontiersin.org The selectivity is a key feature, as achieving specificity over closely related kinases within the PIKK family is a known challenge in drug development due to structural homology. acs.orgfrontiersin.org The functional consequences of VX-984 treatment, however, clearly demonstrate a significant interplay with the ATM and ATR signaling pathways, primarily through the shunting of DNA repair processes and the potential for synthetic lethality in cells with existing DDR defects. nih.govaacrjournals.org

Research Findings on VX-984 and PIKK Interplay

Aspect of InterplayResearch FindingReference
Primary TargetVX-984 is a potent and selective ATP-competitive inhibitor of DNA-PK. acs.orgselleck.co.jp
PIKK Family ContextDNA-PK, ATM, and ATR are related kinases in the PIKK family, all central to the DNA Damage Response (DDR). nih.govtandfonline.com
Compensatory Pathway ActivationInhibition of DNA-PK-dependent NHEJ by VX-984 results in a compensatory increase in alternative repair pathways like homologous recombination (HR) and mutagenic NHEJ. nih.govoncotarget.comacs.org
Signaling Pathway EffectsIn some cancer cells with altered ATM or ATR signaling, VX-984-mediated inhibition of DNA-PKcs may lead to increased cytotoxic effects. nih.gov
Kinase SelectivityVX-984 is described as a selective inhibitor for DNA-PK, though quantitative IC50 values for its activity against ATM and ATR are not detailed in many studies. nih.govfrontiersin.org
Preferential EffectVX-984 appears to preferentially impair the resolution of DNA double-strand breaks in malignant cells compared to normal cells, which may be linked to underlying differences in DDR pathways like ATM/ATR. nih.govoncotarget.com

Preclinical Efficacy Studies of Vx 984 in Advanced Research Models

Radiosensitization Potency in In Vitro Cellular Systems

The capacity of VX-984 to enhance the effects of ionizing radiation has been demonstrated across a variety of cancer cell lines. The primary mechanism involves the inhibition of radiation-induced DNA repair, leading to increased cell death. nih.govnih.gov

VX-984 has shown significant potential in enhancing the radiosensitivity of glioblastoma cells, a primary treatment modality for this aggressive brain cancer. nih.govnih.gov Studies using the established GBM cell line U251 and the glioblastoma stem-like cell (GSC) line NSC11 found that treatment with VX-984 resulted in a concentration-dependent inhibition of DNA-PKcs phosphorylation that is induced by radiation. medchemexpress.comcaymanchem.comnih.govnih.gov This inhibition of DNA-PK activity directly corresponds with an enhanced sensitivity to radiation, as determined by clonogenic survival assays. nih.govnih.govscilit.com

The underlying mechanism for this radiosensitization is the impairment of DNA double-strand break repair. nih.govnih.gov Analyses confirmed that VX-984 treatment inhibits the repair of radiation-induced DSBs in both U251 and NSC11 GBM cells, leading to increased residual DNA damage and subsequent cell death. caymanchem.comnih.gov

Table 1: Radiosensitization of Glioblastoma Cell Lines by VX-984

Cell Line VX-984 Concentration Key Finding Source(s)
U251 250 nM - 500 nM Concentration-dependent inhibition of radiation-induced DNA-PK phosphorylation. medchemexpress.comcaymanchem.com
U251 250 nM - 500 nM Potentiated radiation-induced cytotoxicity and DNA damage. caymanchem.com
NSC11 250 nM - 500 nM Inhibition of radiation-induced increases in phosphorylated DNA-PK levels. caymanchem.com
NSC11 Not specified Enhanced radiosensitivity in a concentration-dependent manner. nih.govnih.gov

The radiosensitizing effects of VX-984 have also been demonstrated in non-small cell lung cancer (NSCLC) models. nih.gov Research showed significant radiosensitization in NSCLC cells tested in vitro. nih.gov This effect is noteworthy as it suggests a potential therapeutic application in another cancer type where radiotherapy is a common treatment.

The potential of DNA-PK inhibition as a radiosensitizing strategy extends beyond GBM and NSCLC. While much of the specific in vivo research for VX-984 has focused on glioblastoma, studies on other DNA-PK inhibitors have shown similar effects in different cancer types, such as colon cancer cell lines (SW620 and LoVo). hilarispublisher.com A key finding from research involving VX-984 is its potential for a favorable therapeutic window. One report noted that while significant radiosensitization was observed in NSCLC cells, the majority of tested normal cell lines, including fibroblasts and epithelial cells, did not exhibit this effect. nih.gov This suggests that VX-984 may preferentially affect transformed cancer cells over normal, healthy cells. nih.gov

Non-Small Cell Lung Cancer (NSCLC) Cell Line Sensitization

Chemosensitization Potential with DNA-Damaging Therapeutic Agents

VX-984 is also being evaluated for its ability to enhance the efficacy of chemotherapeutic drugs that kill cancer cells by causing DNA damage. nih.govaacrjournals.org The strategy is to use VX-984 to prevent the cancer cells from repairing the very damage inflicted by the chemotherapy, thereby increasing the treatment's cytotoxic effect. nih.gov

Targeting DNA-PK is a recognized strategy for augmenting the antitumor activity of topoisomerase II (TOP2) inhibitors like doxorubicin (B1662922) and etoposide (B1684455). nih.gov These chemotherapy agents work by creating DNA double-strand breaks. Research on DNA-PK inhibitors has demonstrated an enhanced cytotoxic effect when combined with these agents. hilarispublisher.com For instance, a similar DNA-PK inhibitor enhanced the cell-killing effects of doxorubicin and etoposide in colon cancer cell lines. hilarispublisher.com This promising preclinical evidence has supported the initiation of clinical trials evaluating VX-984 in combination with doxorubicin for advanced solid tumors. mdpi.comclinicaltrials.gov

The chemosensitization potential of VX-984 is not limited to topoisomerase II inhibitors. A study using complex three-dimensional tumor spheroid models investigated combinations of VX-984 with other DNA-damaging drugs, including temozolomide, topotecan, and trabectedin. aacrjournals.org This research found that while most combinations led to an additive increase in cytotoxicity, it highlighted the broad potential for combining DNA-PK inhibition with various classes of chemotherapy. aacrjournals.org

Table 2: Chemosensitization with VX-984 and Other DNA-PK Inhibitors

Cancer Model Combination Agent(s) Key Finding Source(s)
Complex Tumor Spheroids Temozolomide, Topotecan, Trabectedin Combinations with VX-984 resulted in additive cytotoxicity. aacrjournals.org
SW620, LoVo cell lines Doxorubicin, Etoposide A similar DNA-PK inhibitor enhanced cytotoxicity by 2- to 12-fold. hilarispublisher.com

Synergistic Effects with Topoisomerase II Inhibitors (e.g., doxorubicin, etoposide)

In Vivo Preclinical Assessment of DNA-PK Inhibition

The in vivo evaluation of non-deuterium-VX-984 has been a critical step in understanding its potential as a therapeutic agent. Studies utilizing advanced animal models have provided essential insights into the compound's activity within a complex biological system, particularly its effects on tumor growth when used in combination with standard cancer therapies like radiation. These preclinical assessments are foundational in establishing the rationale for further investigation. Research has focused on its ability to inhibit the DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks induced by therapies such as radiotherapy. nih.govnih.gov

Antitumor Activity in Orthotopic Xenograft Models (e.g., human glioblastoma)

The standalone antitumor efficacy of non-deuterium-VX-984 has been investigated in orthotopic xenograft models, which involve implanting human tumor cells into the corresponding organ in immunodeficient mice to closely mimic human disease. Specifically, models of human glioblastoma (GBM), an aggressive brain cancer, have been employed. nih.govnih.gov

Enhanced Radiosensitivity in Murine Tumor Xenografts

A significant focus of in vivo research has been the ability of non-deuterium-VX-984 to act as a radiosensitizer, enhancing the tumor-killing effects of radiation therapy. nih.govnih.gov The principle behind this approach is that by inhibiting DNA-PK, the compound prevents cancer cells from repairing the DNA double-strand breaks caused by radiation, thereby leading to increased cell death. nih.gov

Preclinical studies have successfully demonstrated this effect in murine models of glioblastoma. nih.govchemsrc.com In orthotopic xenografts using both U251 and NSC11 glioblastoma cells, the combination of non-deuterium-VX-984 with radiation led to a significant increase in the survival of the tumor-bearing mice compared to mice treated with radiation alone. nih.govnih.govmedchemexpress.com While radiation by itself provided a survival benefit over the control group, the addition of the DNA-PK inhibitor markedly enhanced this therapeutic effect. nih.govscilit.com

These findings are supported by mechanistic data from the in vivo models, which show that non-deuterium-VX-984 is capable of crossing the blood-brain tumor barrier at sufficient concentrations to inhibit its target, DNA-PK. nih.govnih.govchemsrc.com This was confirmed by measuring the levels of radiation-induced DNA-PKcs phosphorylation in the brain tumor xenografts, which were reduced in the presence of the compound. nih.govmedchemexpress.com The inhibition of DNA repair, as evidenced by the persistence of DNA damage markers like γH2AX, is believed to be the direct cause of the observed radiosensitization. nih.govnih.gov

Interactive Data Table: Survival Outcomes in Glioblastoma Orthotopic Xenograft Models

The following table summarizes the key findings from preclinical studies evaluating the effect of non-deuterium-VX-984 in combination with radiation on survival in mice with glioblastoma.

Cell Line ModelTreatment GroupMedian Survival (Days)Statistical Significance vs. Radiation Alone
U251 Vehicle Control24-
Radiation Alone31-
VX-984 + Radiation45p < 0.05
NSC11 Vehicle Control27-
Radiation Alone40-
VX-984 + Radiation52p < 0.05

Data derived from studies on the effects of VX-984 in glioblastoma xenografts. nih.govnih.gov

Preclinical Pharmacokinetics and Pharmacodynamics of Vx 984

Absorption and Distribution Characteristics in Preclinical Animal Models

Preclinical studies have demonstrated that VX-984 possesses favorable absorption and distribution properties, critical for its development as a therapeutic agent.

Oral Bioavailability and Activity Profile

VX-984 is characterized as an orally active inhibitor. medchemexpress.com Preclinical in vivo studies have consistently utilized oral gavage for administration in animal models, indicating sufficient absorption from the gastrointestinal tract to achieve biologically active concentrations in the body. medchemexpress.commdpi.com In xenograft models, orally administered VX-984 has been shown to effectively augment the tumor growth inhibition caused by radiation. mdpi.com While specific bioavailability percentages are not detailed in the available literature, the observed in vivo efficacy following oral administration underscores its activity profile. nih.gov

Interactive Table: Preclinical Oral Activity of VX-984

ParameterFindingSource(s)
Route of Administration in Preclinical Models Oral gavage mdpi.com, medchemexpress.com
Observed In Vivo Effect Augments tumor growth inhibition by radiation in xenograft models. mdpi.com
Activity Profile Orally active medchemexpress.com

Blood-Brain Barrier (BBB) Penetration in Central Nervous System Tumor Models

A significant characteristic of VX-984 is its ability to penetrate the blood-brain barrier (BBB). nih.govmedchemexpress.com This is particularly important for treating brain tumors like glioblastoma (GBM). nih.govnih.gov Studies using orthotopic brain tumor xenografts in mice have shown that orally administered VX-984 crosses the BBB at concentrations sufficient to inhibit its target, DNA-PKcs, within the brain tumor tissue. nih.govnih.gov This was demonstrated by the inhibition of radiation-induced DNA-PKcs phosphorylation in these brain tumor models. nih.gov The ability to reach its target within the central nervous system is a key attribute that makes VX-984 a promising agent for combination therapy in brain cancers. mdpi.com

Target Engagement and Inhibition in Preclinical Tissue Samples

The efficacy of a targeted therapy like VX-984 is dependent on its ability to engage and inhibit its molecular target within the tumor tissue.

Assessment of DNA-PKcs Phosphorylation Inhibition in Vivo

The primary mechanism of action of VX-984 is the inhibition of DNA-PKcs activity. A key marker of this activity is the autophosphorylation of DNA-PKcs at the Ser2056 site. Preclinical studies have effectively used this as a biomarker to confirm target engagement in vivo. In mice bearing orthotopic glioblastoma xenografts, oral administration of VX-984 led to a dose-dependent inhibition of radiation-induced DNA-PKcs phosphorylation in the tumor tissue. nih.gov This provides direct evidence that VX-984 not only reaches the tumor in the brain but also effectively inhibits its intended target at the molecular level. nih.govresearchgate.net

Interactive Table: In Vivo Target Inhibition by VX-984

AssayModelFindingSource(s)
DNA-PKcs Phosphorylation (pS2056) Orthotopic Glioblastoma Xenografts (mice)Oral VX-984 inhibits radiation-induced DNA-PKcs phosphorylation in brain tumors. nih.gov
DNA-PKcs Substrate Phosphorylation Transformed Human Cell LinesVX-984 reduces the phosphorylation of DNA-PKcs substrates following radiation. researchgate.net

The Role of Deuteration in VX-984's Preclinical Profile

The chemical structure of VX-984 includes deuterium (B1214612), a stable isotope of hydrogen. This modification is a deliberate strategy in drug design to enhance the molecule's properties. medchemexpress.comnih.gov

General Principles of Deuterium Incorporation in Drug Discovery

Deuteration involves the selective replacement of hydrogen atoms with deuterium at specific positions in a drug molecule. nih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov This difference can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. nih.gov

The potential advantages of this approach in drug discovery include:

Improved Metabolic Stability: By slowing down metabolism, deuteration can increase the drug's half-life, meaning it stays in the body longer. medchemexpress.com

Enhanced Bioavailability: It can reduce first-pass metabolism in the liver, allowing more of the active drug to reach systemic circulation. medchemexpress.com

Reduced Formation of Toxic Metabolites: Altering metabolic pathways can sometimes prevent the formation of harmful byproducts. medchemexpress.com

Potentially Lower Dosing: A longer half-life and higher exposure can allow for lower or less frequent dosing. nih.gov

In the case of VX-984, it is described as a "de novo deuterium" compound, suggesting that the deuterium was incorporated into the molecular design from the outset to optimize its pharmacokinetic profile, potentially to reduce metabolism by enzymes like aldehyde oxidase. medchemexpress.comresearchgate.net

Specific Deuteration Sites within the VX-984 Chemical Structure

VX-984 is an inhibitor of DNA-dependent protein kinases (DNA-PK) and was developed to enhance the efficacy of certain cancer treatments. acs.orgnih.gov During its development, scientists observed that the non-deuterated parent compound was rapidly metabolized by the enzyme aldehyde oxidase (AO) at one of its pyrimidine (B1678525) rings. acs.orgnih.gov This rapid breakdown posed a significant hurdle to its therapeutic potential.

To address this, deuterium atoms were strategically placed on the pyrimidine ring of the molecule. acs.orgnih.gov This specific placement at the site of AO-mediated metabolism is intended to slow down this metabolic process due to the kinetic isotope effect. nih.govnih.gov The C-D (carbon-deuterium) bond is stronger than the C-H (carbon-hydrogen) bond, making it more difficult for the enzyme to break, thus reducing the rate of metabolic degradation. assumption.edualfa-chemistry.com VX-984 contains two deuterium atoms on the pyrimidine ring to mitigate this AO metabolism. nih.govmdpi.com

Another well-studied example of a deuterated compound is CTP-656 (d9-ivacaftor), a deuterated analog of ivacaftor (B1684365) used for cystic fibrosis. In CTP-656, deuterium was substituted at key sites of metabolism, which are the methoxy (B1213986) and methyl amine groups. acs.org

Potential Implications of Deuteration on Preclinical Pharmacokinetic Parameters

The introduction of deuterium into a molecule's structure can have significant effects on its preclinical pharmacokinetic parameters, primarily by enhancing metabolic stability and extending its half-life. tandfonline.com

Metabolic Stability:

In preclinical studies, deuterated compounds often exhibit enhanced stability when exposed to metabolic enzymes. For instance, CTP-656, the deuterated analog of ivacaftor, showed markedly enhanced stability in in-vitro tests. researchgate.net The deuterium isotope effect for CTP-656 metabolism was significantly large for an oxidation process mediated by cytochrome P450 enzymes. researchgate.net The goal of deuterating VX-984 at the pyrimidine ring was specifically to slow metabolism by aldehyde oxidase. acs.orgnih.gov By reducing the rate of metabolic breakdown, a greater proportion of the unmetabolized, active drug can reach its target site. medchemexpress.com

Half-life and Exposure:

The table below summarizes the comparative pharmacokinetic parameters of ivacaftor and its deuterated analog from preclinical and clinical findings.

ParameterIvacaftor (Non-deuterated)CTP-656 (Deuterated Ivacaftor)Implication of Deuteration
Metabolism Extensively metabolized by CYP3A enzymes. nih.govMarkedly enhanced metabolic stability in vitro. researchgate.netSlower rate of metabolic breakdown. assumption.edualfa-chemistry.com
Half-life (t½) Approximately 12 hours in rats. frontiersin.org15.9 hours in healthy volunteers. researchgate.netExtended half-life, allowing for potentially less frequent dosing. tandfonline.comdrugdiscoverynews.com
Exposure (AUC) Lower relative exposure.Approximately 3.5-fold greater AUC than ivacaftor in a Phase I study. tandfonline.comIncreased overall drug exposure. tandfonline.comdrugdiscoverynews.com
Clearance Higher rate of clearance.Reduced rate of clearance. drugdiscoverynews.comSlower elimination from the body.

It is important to note that while in-vitro results and preclinical studies in animal models are indicative, the effects of deuteration can sometimes vary between species. tandfonline.com For example, two different deuterated versions of ivacaftor (d9 and d18) showed different pharmacokinetic profiles in rats versus dogs. tandfonline.com Therefore, human clinical studies are essential to confirm the therapeutic benefits of deuterated compounds. researchgate.net

Mechanisms of Resistance to Dna Pk Inhibition by Vx 984

Intrinsic Cellular Resistance Pathways and Phenotypes

Intrinsic resistance refers to the inherent characteristics of cancer cells that reduce their susceptibility to a specific treatment before its administration. Several factors can contribute to a priori resistance to VX-984.

The overexpression and hyperactivity of the DNA-PK catalytic subunit (DNA-PKcs), the direct target of VX-984, are associated with a poor prognosis in several cancers and contribute to radioresistance. aacrjournals.orgaacrjournals.org Elevated baseline levels of DNA-PKcs may require higher concentrations of the inhibitor to achieve a therapeutic effect, thus constituting a form of intrinsic resistance.

The tumor microenvironment, particularly hypoxia, plays a significant role in treatment resistance. Hypoxic conditions can lead to the upregulation of DNA-PKcs expression and its activation, sometimes even independently of DNA damage. aacrjournals.orgamegroups.org This hypoxia-induced increase in DNA-PK activity can counteract the inhibitory effects of VX-984, thereby promoting cell survival and resistance.

Furthermore, the inherent genetic background of a tumor cell, such as its p53 status, may influence its response to DNA-PK inhibition. oup.comnih.gov While direct studies on VX-984 are ongoing, research on other DNA-PK inhibitors suggests that p53-wildtype cells might respond by activating alternative signaling pathways like the ATM-CHK2 pathway, leading to cellular senescence rather than immediate cell death. oup.com The innate capacity of a cell to manage oxidative stress or its predisposition to resist apoptosis can also contribute to the variability in response to DNA-PK inhibitors. nih.gov

Adaptive Responses and Compensatory Mechanisms of Tumor Cells Following VX-984 Treatment

Upon exposure to VX-984, tumor cells can initiate adaptive responses to circumvent the blockade of the NHEJ pathway. These short-term compensatory mechanisms are crucial for cell survival in the face of DNA damage.

A primary adaptive response is the rerouting of DNA repair to alternative pathways. Inhibition of DNA-PK-dependent NHEJ by VX-984 leads to a compensatory increase in the activity of other repair mechanisms, most notably Homologous Recombination (HR) and the more error-prone alternative NHEJ (alt-NHEJ) or microhomology-mediated end joining (mNHEJ). nih.govnih.govresearchgate.net This shift ensures that the cell can still repair cytotoxic DSBs, albeit through different means.

Another key adaptive mechanism involves the activation of other major DNA damage response (DDR) kinases, such as Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). aacrjournals.orgaacrjournals.org When DNA-PK is inhibited, the persistence of unrepaired DNA breaks can trigger the activation of ATM and ATR. aacrjournals.orgnih.gov These kinases phosphorylate a cascade of downstream targets to control cell cycle checkpoints and activate other repair processes, effectively compensating for the loss of DNA-PK activity. nih.gov For instance, studies with similar DNA-PK inhibitors have shown that their use leads to elevated phosphorylation of ATM and its substrates, indicating a clear activation of this compensatory pathway. aacrjournals.org

Role of Upregulated or Repaired Alternative DNA Repair Pathways in Acquired Resistance

Acquired resistance develops over time with prolonged exposure to a drug, as cancer cells evolve and select for mechanisms that allow them to thrive despite the treatment. For VX-984, this predominantly involves the stable upregulation and enhancement of alternative DNA repair pathways.

The most significant mechanism of acquired resistance to VX-984 is the sustained upregulation of the Homologous Recombination (HR) pathway. nih.govnih.gov Cells that become resistant to DNA-PK inhibition often exhibit heightened HR activity, allowing them to efficiently repair DSBs using a sister chromatid as a template, a high-fidelity process restricted to the S and G2 phases of the cell cycle. oup.comaacrjournals.org Studies have demonstrated that treatment with VX-984 results in dramatic, dose-dependent increases in HR efficiency. nih.govnih.gov This reliance on HR for survival when NHEJ is blocked is a cornerstone of acquired resistance.

In addition to HR, the alternative non-homologous end joining (alt-NHEJ) pathway, which is more mutagenic, is also upregulated. nih.gov The increased use of this pathway allows for the ligation of DNA ends but often results in small deletions or insertions, contributing to genomic instability, which can paradoxically fuel further tumor evolution and resistance.

The data below from a U2OS reporter cell line illustrates the compensatory shift in DNA repair pathway utilization following treatment with VX-984.

Table 1: Effect of VX-984 on DNA Repair Pathway Efficiency
DNA Repair PathwayEffect of VX-984 TreatmentReference
Classical Non-Homologous End Joining (c-NHEJ)Efficiently Inhibited nih.govnih.gov
Homologous Recombination (HR)Dramatically Increased nih.govnih.gov
Alternative Non-Homologous End Joining (alt-NHEJ/mNHEJ)Dramatically Increased nih.govnih.gov

This functional shift highlights a critical vulnerability in resistant cells. Their increased dependence on pathways like HR suggests that a combination therapy approach, for instance, pairing a DNA-PK inhibitor like VX-984 with an inhibitor of an alternative pathway (e.g., a PARP inhibitor for HR), could be a powerful strategy to overcome this resistance. aacrjournals.org

Strategic Combination Therapies and Research Applications with Vx 984

Rationale for Combined Modality Approaches in DNA Damage Response Targeting

The DNA Damage Response (DDR) is a complex network of cellular pathways crucial for maintaining genomic integrity. researchgate.net Since many cancer therapies, such as radiotherapy and chemotherapy, function by inducing DNA damage, the DDR can act as a resistance mechanism. nih.gov A key strategy in oncology is to exploit the vulnerabilities created by DDR defects that are common in cancer cells. nih.govresearchgate.net Cancer cells with deficiencies in one DDR pathway often become hyper-reliant on remaining pathways for survival. nih.gov

VX-984 is an inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs). medchemexpress.comnih.govmedkoo.com By inhibiting DNA-PK, VX-984 prevents the repair of these lethal DNA lesions. medkoo.com This inhibition is particularly effective when combined with agents that cause DSBs, such as ionizing radiation or certain chemotherapies. medkoo.com This approach can lead to synthetic lethality, where the combination of a cancer-specific DDR defect and a DDR inhibitor is selectively lethal to cancer cells while sparing normal tissues with intact DDR pathways. aacrjournals.org Targeting DNA-PK can sensitize tumors to DNA damaging agents and reduce cellular proliferation. aacrjournals.org The initial rationale for developing DDR inhibitors was to overcome resistance to existing therapies, thereby increasing their anti-tumor activity. nih.gov

Synergistic Interactions with Ionizing Radiation for Enhanced Therapeutic Index

Ionizing radiation (IR) is a primary treatment for many cancers, including glioblastoma (GBM), and its efficacy is dependent on inducing lethal DSBs in tumor cells. nih.gov VX-984 has been shown to be a potent radiosensitizer, enhancing the cytotoxic effects of IR. researchgate.netnih.gov The mechanism involves the inhibition of radiation-induced DNA-PK phosphorylation, which in turn blocks the repair of DSBs. nih.govnih.gov This leads to an accumulation of residual DNA damage and subsequently, increased radiation-induced cell death. nih.gov

Preclinical studies have demonstrated this synergistic effect across various cancer models. In glioblastoma cell lines (U251) and glioblastoma stem-like cells (NSC11), VX-984 enhanced radiosensitivity in a concentration-dependent manner. nih.govnih.gov In vivo studies using orthotopic brain tumor xenografts confirmed that while VX-984 alone had no significant effect on survival, the combination with radiation significantly prolonged the survival of mice compared to radiation alone. nih.govnih.gov A notable finding is that VX-984 appears to preferentially sensitize malignant cells to radiation, as it was shown to impair the resolution of DSBs more significantly in malignant astrocytes compared to normal astrocytes. nih.gov This suggests a potential for an improved therapeutic index, enhancing tumor kill without a corresponding increase in normal tissue toxicity. nih.govsemanticscholar.org

Cell Line/ModelVX-984 Concentration/DoseRadiation DoseKey FindingsReference(s)
U251 & NSC11 Glioblastoma Cells 250 or 500 nM2 GyInhibited repair of radiation-induced DSBs; Enhanced radiosensitivity. nih.govcaymanchem.com
U251 & NSC11 Orthotopic Xenografts 50 mg/kg-Inhibited radiation-induced DNA-PKcs phosphorylation, indicating it crosses the blood-brain tumor barrier. nih.govcaymanchem.com
U251 & NSC11 Orthotopic Xenografts 50 mg/kg-Combination significantly increased survival compared to radiation alone; VX-984 alone had no effect on survival. nih.govcaymanchem.com
T98G Glioma Cells vs. Normal Astrocytes --Preferentially impaired resolution of γ-H2AX foci (a marker for DSBs) in malignant cells compared to normal cells. nih.gov

Co-administration with DNA-Damaging Chemotherapeutic Agents

The rationale for combining VX-984 with DNA-damaging chemotherapy is similar to its use with radiation: to prevent the repair of chemotherapy-induced DSBs and enhance tumor cell death. medkoo.com Topoisomerase II inhibitors, such as doxorubicin (B1662922), are a class of chemotherapeutics that induce DSBs. researchgate.net Clinical trials have been initiated to explore this strategy. A Phase 1 study evaluated VX-984 (also referred to as M9831) both as a single agent and in combination with pegylated liposomal doxorubicin (PLD) in patients with advanced solid tumors. clinicaltrials.govmerckgroup.comdana-farber.org The goal of such trials is to determine the safety and preliminary efficacy of preventing DNA repair to overcome chemoresistance. medkoo.comclinicaltrials.gov Preclinical data supporting these combinations show that DNA-PK inhibitors can sensitize cells to agents like doxorubicin. aacrjournals.orgresearchgate.net

Integration with Novel Therapeutic Modalities

The link between the DNA damage response and the immune system is an emerging area of research. There is a hypothesis that inhibiting DNA repair could have immunomodulatory effects. For instance, unrepaired DNA damage can lead to genomic instability, which may increase the expression of neoantigens, potentially making tumors more recognizable to the immune system. While direct clinical data on combining VX-984 with immunotherapy is limited, the concept is supported by broader research into DDR inhibitors. mdpi.com A preclinical program acquired by Merck KGaA alongside VX-984 had demonstrated combination potential with immune checkpoint inhibition. merckgroup.com

Targeted alpha therapies (TATs) are a form of radionuclide therapy that use alpha-emitting particles to induce highly cytotoxic, complex DNA double-strand breaks in cancer cells. acs.org These complex breaks are particularly difficult for cells to repair, making them a potent cancer treatment. acs.org It is hypothesized that inhibiting key DDR pathways, such as the one involving DNA-PK, could further sensitize cancer cells to the effects of TATs. acs.org Research has shown that inhibiting DNA repair can synergistically enhance the antitumor efficacy of TATs. acs.orgnih.gov For example, studies combining a mesothelin-targeted thorium-227 (B1209163) conjugate (a TAT) with various DDR inhibitors, including the DNA-PK inhibitor VX-984, were conducted to test this hypothesis in ovarian cancer models. nih.gov The rationale is that by blocking the cell's ability to repair the complex damage from alpha particles, the therapeutic effect can be significantly amplified. acs.orgnih.gov

Combination with Immunotherapy Agents

Application in Gene Editing Technologies (e.g., enhancement of CRISPR/Cas9-mediated gene editing)

VX-984 has found a significant application outside of direct cancer therapy in the field of gene editing. The CRISPR/Cas9 system works by creating a targeted DSB in the genome. The cell then repairs this break using one of two main pathways: the error-prone NHEJ or the more precise homology-directed repair (HDR). For many gene editing applications, HDR is the desired outcome.

By inhibiting DNA-PK, VX-984 blocks the NHEJ pathway. nih.gov This shifts the balance of DNA repair towards alternative pathways, including HDR. Preclinical studies have demonstrated that DNA-PK inhibitors can enhance the efficiency of CRISPR/Cas9-mediated gene editing. merckgroup.com This potential is significant enough that Merck KGaA granted an exclusive license to Vertex Pharmaceuticals for two of its DNA-PK inhibitors, including M9831 (formerly VX-984), for use in gene-editing applications for six specific genetic diseases. merckgroup.com This highlights the crucial role of DNA-PK inhibition in improving the precision and efficacy of gene editing technologies. merckgroup.com

Advanced Research Methodologies and Translational Considerations for Vx 984

Selection and Validation of In Vitro and In Vivo Research Models

The preclinical assessment of VX-984 has relied on a combination of established cancer cell lines and sophisticated animal models to investigate its therapeutic potential, particularly as a radiosensitizer.

Utilization of Specific Human Cancer Cell Lines (e.g., U251, NSC11)

In vitro studies have been fundamental in elucidating the mechanism of action of VX-984. Human glioblastoma (GBM) cell lines, such as the established U251 line and the glioblastoma stem-like cell (GSC) line NSC11, have been pivotal in this research. nih.govnih.gov These cell lines serve as critical tools to study the effects of DNA-PK inhibition on DNA repair and sensitivity to radiation.

Research has demonstrated that treating U251 and NSC11 cells with VX-984 leads to a concentration-dependent inhibition of DNA-PKcs autophosphorylation at Ser2056, a key marker of its activation following DNA damage. nih.govcaymanchem.com This inhibition of DNA-PK activity directly translates to enhanced radiosensitivity in these cell lines. Clonogenic survival assays, a standard method for assessing cell reproductive viability after treatment, have shown that VX-984 significantly enhances the cell-killing effects of radiation in a dose-dependent manner. nih.govnih.gov Furthermore, studies using these cell lines have confirmed that VX-984 impedes the repair of radiation-induced DNA double-strand breaks (DSBs), providing a mechanistic basis for its radiosensitizing properties. nih.govnih.gov

Interactive Table 1: In Vitro Activity of VX-984 in Human Glioblastoma Cell Lines

Cell Line Key Characteristics VX-984 Concentration Observed Effects Reference
U251 Established glioblastoma cell line 250 - 500 nM Inhibition of radiation-induced DNA-PKcs phosphorylation; enhanced radiosensitivity; potentiation of radiation-induced DNA damage. nih.govcaymanchem.com
NSC11 Glioblastoma stem-like cell line 250 - 500 nM Inhibition of radiation-induced DNA-PKcs phosphorylation; enhanced radiosensitivity; potentiation of radiation-induced DNA damage. nih.govcaymanchem.com

Development and Characterization of Orthotopic and Xenograft Tumor Models

To evaluate the efficacy of VX-984 in a more physiologically relevant context, researchers have utilized animal models, specifically orthotopic and xenograft tumor models. In orthotopic models, human cancer cells are implanted into the corresponding organ in an immunodeficient mouse—for instance, U251 or NSC11 glioblastoma cells are implanted into the brain. nih.govnih.gov These models are invaluable as they allow for the study of tumor growth in its natural microenvironment and provide a platform to assess whether a drug can cross biological barriers like the blood-brain barrier.

Interactive Table 2: In Vivo Efficacy of VX-984 in Orthotopic Xenograft Models

Tumor Model Cancer Type Key Finding Significance Reference
U251 Orthotopic Xenograft Glioblastoma In combination with radiation, significantly increased survival compared to radiation alone. Demonstrates radiosensitizing effect in vivo and ability to cross the blood-brain tumor barrier. nih.govcaymanchem.com
NSC11 Orthotopic Xenograft Glioblastoma Enhanced the radiation-induced prolongation of survival. Confirms efficacy in a stem-like cancer cell model, which is often associated with therapy resistance. nih.govnih.gov

Identification and Acknowledgment of Limitations within Current Preclinical Models

Despite their utility, it is critical to acknowledge the limitations of the preclinical models used to study DNA-PK inhibitors like VX-984. A major limitation of established cancer cell lines, such as U87 (another GBM line), is that they have undergone extensive culturing over decades, leading to genetic drift and a lack of the tumor heterogeneity seen in patients. oup.com

Similarly, while orthotopic mouse models are superior to subcutaneous models, they typically involve immunodeficient mice. This absence of a fully functional immune system fails to capture the complex interactions between the tumor, its microenvironment, and the host's immune response, which are increasingly recognized as essential elements in cancer biology and treatment response. oup.com Another challenge in preclinical studies has been the lack of commercial antibodies capable of detecting the murine form of phosphorylated DNA-PK, making it difficult to assess the drug's effect on the enzyme in normal mouse tissues. aacrjournals.org Furthermore, efflux transporters like P-glycoprotein (P-gp) and Bcrp1, which are active at the blood-brain barrier and can also be expressed by tumor cells, may limit the intracellular concentration of drugs like the DNA-PK inhibitor peposertib, leading to variable efficacy in vivo. aacrjournals.org These limitations highlight the importance of careful interpretation of preclinical data and the need for innovative models, such as patient-derived xenografts (PDXs) and immunocompetent models, to better predict clinical outcomes. oup.comaacrjournals.org

Identification and Validation of Biomarkers for DNA-PK Inhibition

The successful clinical implementation of VX-984 depends on the identification and validation of biomarkers that can predict which patients are most likely to respond (predictive biomarkers) and confirm that the drug is hitting its target in the body (pharmacodynamic biomarkers).

Development of Predictive Biomarkers of Response (e.g., p53 status)

A crucial area of research is the identification of predictive biomarkers to guide patient selection for therapies involving DNA-PK inhibitors. One of the most promising potential biomarkers is the status of the tumor suppressor gene, TP53. nih.govoup.com The p53 protein is a critical regulator of the cell cycle and apoptosis following DNA damage.

Studies with the DNA-PK inhibitor M3814 have shown that p53 status can determine the ultimate fate of cancer cells when DNA-PK is inhibited in combination with radiation. nih.gov In cells with functional, wild-type p53, this combination therapy tends to lead to cellular senescence, a state of permanent cell cycle arrest. nih.gov In contrast, in cells with dysfunctional or mutated p53, the lack of a proper cell cycle checkpoint leads to mitotic catastrophe and apoptosis (programmed cell death). nih.gov Given that TP53 is frequently mutated in many cancers, including glioblastoma, its status could be a powerful tool for predicting whether a tumor will respond favorably to a combination of a DNA-PK inhibitor and radiotherapy. nih.govoup.com

Measurement of Pharmacodynamic Biomarkers (e.g., γH2AX, DNA-PKcs phosphorylation)

Pharmacodynamic (PD) biomarkers are essential for confirming target engagement and understanding the biological effects of a drug in both preclinical models and clinical trials. For DNA-PK inhibitors, key PD biomarkers are related to the DNA damage response pathway.

The phosphorylation of the histone variant H2AX to form γH2AX is a well-established marker of DNA double-strand breaks. nih.govaacrjournals.org Following radiation, γH2AX levels increase rapidly. In the presence of an effective DNA-PK inhibitor like VX-984, the repair of these breaks is inhibited, leading to the prolonged persistence of γH2AX foci. nih.govnih.gov This sustained γH2AX signal serves as a robust indicator that the drug is effectively blocking the DNA repair process.

Another critical PD biomarker is the autophosphorylation of the DNA-PK catalytic subunit (DNA-PKcs) itself, specifically at the Serine 2056 site (pS2056). aacrjournals.orgjci.org This phosphorylation event is a direct measure of DNA-PK activation. A reduction in radiation-induced pS2056 levels in tumor tissue following treatment with VX-984 provides direct evidence of target engagement and inhibition. nih.govaacrjournals.org These biomarkers can be measured in tumor biopsies and circulating tumor cells, providing invaluable information on the drug's activity during clinical development.

Interactive Table 3: Key Pharmacodynamic Biomarkers for VX-984

Biomarker Biological Significance Measurement Method Expected Change with VX-984 + Radiation Reference
p-DNA-PKcs (S2056) Marker of DNA-PK activation Immunoblot, Immunohistochemistry (IHC) Decrease nih.govaacrjournals.org
γH2AX Marker of DNA double-strand breaks Immunofluorescence, IHC, Flow Cytometry Sustained elevation / Delayed resolution nih.govnih.gov

Table of Compounds Mentioned

Compound Name
AZD7648
CC-115
DC M1
Doxorubicin (B1662922)
Etoposide (B1684455)
KU-0060648
LY294002
LY3023414
M3814 (Peposertib)
M9831
None-deuterium-VX-984
NU5455
NU7026
NU7441
Olaparib
PWT-458
PX-866

Research Challenges Associated with Selective DNA-PK Inhibition

The therapeutic strategy of targeting the DNA damage response (DDR) by inhibiting the DNA-dependent protein kinase (DNA-PK) is a promising avenue in oncology. However, the development of selective DNA-PK inhibitors like VX-984 is not without its research challenges. These challenges primarily revolve around achieving high selectivity, managing potential toxicities, and understanding the mechanisms of resistance.

A significant hurdle in the development of DNA-PK inhibitors is achieving selectivity. DNA-PK belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which also includes other crucial cell cycle and DNA damage checkpoint kinases such as ATM (ataxia-telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related protein). Due to the conserved nature of the kinase domains within this family, designing inhibitors that are highly selective for DNA-PK without affecting other PIKK members is a considerable challenge. aacrjournals.org Off-target inhibition of kinases like PI3K can lead to a different spectrum of biological effects and potential toxicities. nih.gov

Furthermore, inhibiting a key component of the DNA repair machinery can have implications for healthy, non-cancerous tissues. The non-homologous end joining (NHEJ) pathway, which is critically dependent on DNA-PK, is a fundamental process for repairing DNA double-strand breaks (DSBs) in all cells. frontiersin.org Systemic inhibition of this pathway could potentially sensitize normal tissues to endogenous and exogenous DNA damage, leading to toxicity. This necessitates a carefully defined therapeutic window to maximize anti-tumor activity while minimizing harm to normal cells. aacrjournals.org

Another research challenge lies in the potential for tumor cells to develop resistance to DNA-PK inhibitors. One identified mechanism of resistance is the upregulation of alternative DNA repair pathways. clinicaltrials.gov When the primary NHEJ pathway is blocked by a DNA-PK inhibitor, cancer cells may compensate by relying more heavily on other repair mechanisms like homologous recombination (HR). medchemexpress.com This compensatory activity can reduce the efficacy of the DNA-PK inhibitor over time. Preclinical studies have shown that inhibiting DNA-PK can lead to an increase in HR activity. caymanchem.com

The inherent genetic instability of many cancers also presents a challenge. While this instability can make them more susceptible to DNA-damaging agents, it can also drive the evolution of resistance mechanisms. Identifying predictive biomarkers to stratify patient populations that are most likely to respond to DNA-PK inhibition is an ongoing area of research. For instance, tumors with pre-existing defects in other DNA repair pathways, such as those with BRCA mutations, may be particularly vulnerable to DNA-PK inhibitors, a concept known as synthetic lethality. aacrjournals.org

The deuteration of VX-984, where hydrogen atoms are replaced by deuterium (B1214612), was a strategic chemical modification to address some of these challenges. This "de novo deuterium" approach is designed to improve the metabolic stability of the compound. medchemexpress.comhumanjournals.com By slowing down the rate of metabolic breakdown, deuteration can lead to a longer half-life in the body, potentially improving the pharmacokinetic profile and allowing for more sustained target engagement. medchemexpress.comucsb.edu

Current Status in Preclinical and Early Clinical Development

VX-984, also known as M9831, has progressed from preclinical research into early-stage clinical trials, demonstrating its potential as a therapeutic agent. Preclinical studies have established VX-984 as a potent and selective inhibitor of DNA-PK. medchemexpress.comcaymanchem.com These studies have shown that VX-984 effectively inhibits the repair of DNA double-strand breaks induced by ionizing radiation and certain chemotherapeutic agents. nih.gov A key finding from preclinical research is that VX-984 functions primarily as a sensitizing agent. When used as a monotherapy, it shows limited anti-tumor activity. nih.gov However, when combined with DNA-damaging treatments like radiotherapy or chemotherapy drugs such as doxorubicin, it significantly enhances their cytotoxic effects. aacrjournals.orge-century.us This synergistic effect has been observed in various cancer models, including glioblastoma. nih.gov

The promising preclinical data led to the initiation of a Phase 1 clinical trial (NCT02644278). This first-in-human study was an open-label trial designed to evaluate the safety, tolerability, and pharmacokinetics of VX-984 administered alone and in combination with pegylated liposomal doxorubicin in patients with advanced solid tumors. clinicaltrials.govdana-farber.org The trial, which began in early 2016, has since been completed. clinicaltrials.gov

The development trajectory of VX-984 also involves a significant partnership between pharmaceutical companies. Initially developed by Vertex Pharmaceuticals, the rights to VX-984 (and a preclinical compound) were licensed to Merck KGaA in 2017. nih.gov More recently, in a novel arrangement, Merck KGaA granted an exclusive license back to Vertex for the use of M9831 (formerly VX-984) in gene-editing applications for specific genetic diseases, while Merck KGaA retains the rights for oncology and other areas. aacrjournals.org This highlights the expanding potential applications of DNA-PK inhibitors beyond their initial scope as cancer therapeutics.

The progression of VX-984 into and through early clinical development marks a critical step in validating DNA-PK as a viable therapeutic target. The data generated from these trials will be instrumental in guiding the future development of this and other DNA-PK inhibitors, including the identification of optimal combination therapies and patient populations most likely to benefit.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing None-deuterium-VX-984 to ensure reproducibility?

  • Methodological Answer : Synthesis protocols must detail stoichiometric ratios, reaction conditions (temperature, solvent purity), and purification methods (e.g., column chromatography or crystallization). Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural validation. Ensure all procedures align with protocols in peer-reviewed journals, and report deviations explicitly. For reproducibility, provide raw spectral data in supplementary materials .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and stability?

  • Methodological Answer : Combine HPLC (with UV/Vis detection) for purity assessment and differential scanning calorimetry (DSC) for thermal stability. Monitor degradation products via LC-MS over accelerated stability studies (40°C/75% RH). Include calibration curves and reference standards in all analyses. Document instrument parameters (e.g., column type, flow rate) to enable replication .

Q. How can researchers design a robust literature review strategy for this compound?

  • Methodological Answer : Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND synthesis NOT deuterium"). Filter results by relevance to isotopic analogs or structural homologs. Cross-reference patents and preprints for unpublished data. Maintain a citation matrix to track knowledge gaps .

Advanced Research Questions

Q. What isotopic effects are observed in this compound compared to deuterated analogs, and how do they influence reactivity?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies using deuterated solvents or isotopic labeling. Compare reaction rates via GC-MS or time-resolved spectroscopy. Computational modeling (DFT or MD simulations) can predict bond dissociation energies and transition states. Contrast results with deuterated-VX-984 to isolate isotopic impacts on catalytic cycles or metabolic pathways .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Apply multi-dimensional NMR (e.g., COSY, HSQC) to resolve overlapping signals. Cross-validate with X-ray crystallography if single crystals are obtainable. For ambiguous peaks, perform deuterium exchange experiments or variable-temperature NMR. Document conflicting data in supplementary materials and propose hypotheses (e.g., conformational isomerism) for further testing .

Q. What computational strategies integrate best with experimental data to predict this compound’s physicochemical properties?

  • Methodological Answer : Use QSAR models trained on datasets of structurally similar compounds. Validate predictions with experimental logP (partition coefficient) and solubility measurements. Combine molecular docking (e.g., AutoDock Vina) with in vitro assays to correlate binding affinity with bioactivity. Report software versions and force fields to ensure reproducibility .

Q. How can stability studies be optimized to identify degradation pathways in this compound under physiological conditions?

  • Methodological Answer : Simulate physiological pH (1.2–7.4) and temperature (37°C) in buffer solutions. Analyze degradation products via LC-MS/MS and assign structures using fragmentation patterns. Compare degradation kinetics with deuterated analogs to assess isotopic influence on bond stability. Include control experiments to rule out matrix effects .

Q. What methodologies reconcile contradictions between pharmacological activity and chemical stability data for this compound?

  • Methodological Answer : Design dual-phase studies: (1) In vitro assays (e.g., enzyme inhibition) under controlled conditions, and (2) Long-term stability testing. Use statistical tools (ANOVA, regression analysis) to correlate activity loss with degradation products. If contradictions persist, investigate metabolite activity via hepatic microsome assays .

Data Presentation Guidelines

  • Tables : Include comparative data (e.g., KIE values, stability half-lives) with error margins. Use ANOVA results to highlight significance.
  • Figures : Provide reaction mechanisms, spectral overlays, and degradation pathways. Annotate key peaks/bands in NMR/IR spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.